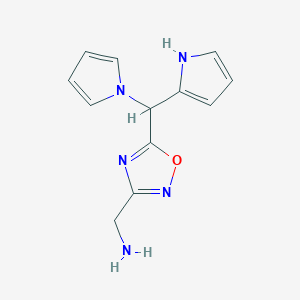
(5-((1H-pyrrol-1-yl)(1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((1H-pyrrol-1-yl)(1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine: is a complex organic compound that features a unique structure combining pyrrole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((1H-pyrrol-1-yl)(1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Rings: Starting with a suitable precursor, pyrrole rings are synthesized through cyclization reactions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting hydrazides with carboxylic acids under dehydrating conditions.
Coupling Reactions: The pyrrole and oxadiazole rings are then coupled using a suitable linker, often involving a condensation reaction.
Final Functionalization: The methanamine group is introduced in the final step through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and oxadiazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is explored for its potential in creating novel materials with unique electronic properties.
Biology and Medicine
Drug Development: Due to its unique structure, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Biological Probes: Used in research to study biological pathways and interactions.
Industry
Polymer Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Sensors: Utilized in the development of chemical sensors due to its reactive functional groups.
Mechanism of Action
The mechanism by which (5-((1H-pyrrol-1-yl)(1H-pyrrol-2-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(1H-pyrrol-2-yl)methanamine: A simpler structure lacking the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
Structural Complexity: The combination of pyrrole and oxadiazole rings with a methanamine group makes it unique.
Properties
Molecular Formula |
C12H13N5O |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
[5-[pyrrol-1-yl(1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C12H13N5O/c13-8-10-15-12(18-16-10)11(9-4-3-5-14-9)17-6-1-2-7-17/h1-7,11,14H,8,13H2 |
InChI Key |
XDXIDRXDLVJLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(C2=CC=CN2)C3=NC(=NO3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















